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Executive Summary

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKSs) are critical regulators of
the tumor microenvironment (TME). Comprising three receptors—Tyro3, Axl, and MerTK—this
family plays a pivotal role in promoting tumor cell survival, proliferation, metastasis, and therapy
resistance. Crucially, TAM kinases are key architects of an immunosuppressive TME, primarily
by modulating the function of innate immune cells. Their ligands, Growth Arrest-Specific 6
(Gas6) and Protein S (PROS1), bridge the interaction between phosphatidylserine (PtdSer) on
apoptotic cells and the TAM receptors on phagocytes, leading to a blunted anti-tumor immune
response. This dual role in directly promoting malignancy and suppressing immunity makes the
TAM kinase family a compelling target for novel cancer therapeutics, particularly in combination
with immune checkpoint inhibitors. This guide provides a comprehensive overview of TAM
kinase biology, their signaling pathways, their multifaceted roles within the TME, quantitative
data on their expression and inhibition, and detailed experimental protocols for their study.

Introduction to TAM Kinases

The TAM family consists of three structurally related RTKs: Tyro3, Axl, and MerTK. Each
receptor is characterized by an extracellular domain containing two immunoglobulin-like (Ig-
like) domains and two fibronectin type Ill (FNIII) domains, a single transmembrane helix, and
an intracellular tyrosine kinase domain[1]. They are activated by the vitamin K-dependent
ligands Gas6 and PROS1, which act as bridging molecules between PtdSer exposed on the
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surface of apoptotic cells and the TAM receptors on neighboring cells, particularly myeloid
cells[2][3]. This interaction is central to their primary physiological function: the immunologically
silent clearance of apoptotic cells, a process known as efferocytosis[2][3].

In the context of cancer, this homeostatic mechanism is co-opted by the tumor to its advantage.
The high rate of apoptosis within the TME provides an abundance of PtdSer, leading to
sustained TAM kinase activation. This chronic signaling fosters an immunosuppressive
landscape and directly drives oncogenic processes in the tumor cells themselves[4][5].

Role of TAM Kinases in the Tumor
Microenvironment

TAM kinases are central players in orchestrating an immunosuppressive TME that facilitates
tumor growth and immune evasion. Their effects are mediated through the modulation of
various immune cell populations.

o Tumor-Associated Macrophages (TAMs): TAM kinase signaling, particularly through MerTK,
is a potent driver of M2-like macrophage polarization. This pro-tumor phenotype is
characterized by the secretion of anti-inflammatory cytokines (e.g., IL-10), reduced antigen
presentation, and promotion of angiogenesis and tissue remodeling, all of which support
tumor progression[6][7]. Inhibition of MerTK can shift macrophage polarization toward a pro-
inflammatory, anti-tumor M1-like phenotype[6][8].

o Dendritic Cells (DCs): In dendritic cells, TAM kinases act as a negative feedback loop for
Toll-like receptor (TLR) signaling[2]. Activation of Axl and MerTK dampens DC maturation
and the production of pro-inflammatory cytokines, thereby impairing their ability to prime
effective anti-tumor T cell responses[9].

» Natural Killer (NK) Cells: TAM kinase signaling negatively regulates the maturation and
function of NK cells[1]. The ligands Gas6 and PROSL1 can activate TAM receptors on
immature NK cells, which inhibits the acquisition of activating receptors required for their
cytotoxic function[9]. Consequently, targeting TAM kinases can enhance NK cell-mediated
anti-metastatic activity[1].

e Myeloid-Derived Suppressor Cells (MDSCs): TAM kinases contribute to the
immunosuppressive function of MDSCs. Pan-TAM inhibition has been shown to alleviate
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MDSC-mediated suppression of T cells, suggesting that all three receptors play a role in
MDSC biology[10].

TAM Kinase Signaling Pathways

Upon ligand binding and dimerization, TAM kinases autophosphorylate their intracellular
domains, creating docking sites for various downstream signaling molecules. This initiates
multiple pro-oncogenic signaling cascades.

AxIl Signaling

Axl is the most widely studied TAM kinase in cancer and is frequently associated with
metastasis and drug resistance[5][11]. Its activation robustly triggers several key pathways:

o PI3K/AKt/mTOR Pathway: Promotes cell survival, proliferation, and growth[12].
o Ras/Raf/MEK/ERK Pathway: Drives cell proliferation[12].

o NF-kB Pathway: Axl activation can lead to the activation of the NF-kB pathway, which is
crucial for promoting an epithelial-to-mesenchymal transition (EMT)[3]. This involves the
upregulation of EMT-inducing transcription factors like Snail and Slug, leading to the
repression of epithelial markers (e.g., E-cadherin) and the induction of mesenchymal
markers (e.g., Vimentin), thereby enhancing cell migration and invasion[3][11][12][13][14][15]
[16].
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Caption: Axl signaling pathway promoting survival and epithelial-mesenchymal transition
(EMT).

© 2025 BenchChem. All rights reserved. 4/19 Tech Support


https://www.benchchem.com/product/b15617703?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

MerTK Signaling

MerTK is highly expressed in hematopoietic malignancies and various solid tumors[2][12]. It is
a key mediator of efferocytosis and immune suppression in macrophages. In cancer cells, its

activation leads to:
o PI3K/Akt Pathway: Promotes cell survival.
+ ERK1/2 Pathway: Contributes to proliferation.

o JAK/STAT Pathway: In leukemias, MerTK activation leads to the phosphorylation and
activation of STAT5 and STAT6, which are critical for leukemic cell survival and
proliferation[17][18][19][20][21].

Gas6 / PROS1
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Caption: MerTK signaling cascade in leukemia, highlighting the activation of the JAK/STAT
pathway.

Tyro3 Signaling

While less studied than Axl and MerTK, Tyro3 is overexpressed in several cancers, including
melanoma and colorectal cancer, where it promotes tumorigenesis[22][23]. Its signaling is
particularly important in cells where it is the sole TAM receptor expressed. Key downstream
pathways include:

o PI3K/Akt Pathway: Crucial for Tyro3-mediated cell survival and anti-apoptotic signals[3][22]
[23].

o MAPK/ERK Pathway: Primarily linked to promoting cell proliferation[22][23].
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Caption: Tyro3 signaling activating PI3K/Akt for survival and MAPK/ERK for proliferation.

Quantitative Data Summary

The expression of TAM kinases and the effects of their inhibition have been quantified in
numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: Expression of TAM Kinases in Human Cancers
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. Expression Associated .
Kinase Cancer Type Citation(s)
Data Outcome
Poor clinical
NSCLC, AML, Overexpressed,; )
_ prognosis,
Axl Breast, correlates with [9]
] ) reduced overall
Pancreatic metastasis. ,
survival.
_ Elevated levels _
Acute Myeloid ) Contributes to
MerTK ) in ~80-90% of ) [2]
Leukemia (AML) ) leukemogenesis.
patients.
Triple-Negative Highly expressed  Potential
MerTK Breast Cancer in ~30% of predictive [24]
(TNBC) cases. biomarker.
Acute Overexpressed
] ) Promotes cell
MerTK Lymphoblastic in 30-40% of ) [2]
. i survival.
Leukemia (ALL) patients.
Significantly Correlates with
Colorectal increased lymph node
Tyro3 ) ) [25]
Cancer (CRC) expression vs. metastasis and
normal tissue. poor prognosis.
Upregulated in
] Promotes cell
Tyro3 Melanoma 20 of 40 cell lines ) [22]
survival.
tested.
Table 2: Preclinical Efficacy of TAM Kinase Inhibitors
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Inhibitor Target(s) Cancer Model Efficacy Citation(s)
CT-26 52% tumor
SLC-391 Axl, Mer (colorectal) growth inhibition [3]
syngeneic mice (TGI) vs. vehicle.
MC38 Enhanced TGl in
MET, VEGFR2, o .
XL092 (colorectal) combination with  [26]
Axl, Mer, Tyro3 S )
syngeneic mice anti-PD-1.
Recapitulated
extended
AML & ALL _ .
MRX-2843 MerTK, FLT3 survival seen in [10]
mouse models ]
genetic
knockouts.
Significantly
BRAFV600EPTE i
decreased in
UNC4241 Pan-TAM N-/- melanoma ) [10]
vivo tumor
model
growth.

Table 3: Immunomodulatory Effects of TAM Kinase Inhibition in Preclinical Models
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Inhibitor Cancer Model

Effect on Immune

. Citation(s)
Cells in TME

SLC-391 CT-26 (colorectal)

Increased NK cells,
increased M1/M2
macrophage ratio, [27]
followed by increased

CD8+ T cells.

XL092 MC38 (colorectal)

Increased peripheral
CDA4+ T cells.
Significant increase in
[26]
CD8+ T cells when
combined with anti-

PD-1.

MRX-2843 AML mouse model

Shifted macrophage
polarization toward a
pro-inflammatory M1

phenotype.

BRAFV600EPTEN-/-

melanoma model

UNC4241

Increased CD8+ T cell
o [10]
infiltration.

Key Experimental Protocols

Studying the role of TAM kinases in the TME requires specific and robust methodologies.

Below are detailed protocols for two key experimental techniques.

Immunohistochemistry (IHC) for TAM Kinase Expression
in Paraffin-Embedded Tissues

This protocol allows for the visualization and localization of TAM kinase proteins within the

histological context of a tumor.

|. Deparaffinization and Rehydration

e Place slides in a 56-60°C oven for 20-30 minutes to melt the paraffin[8].
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Immerse slides in two changes of xylene for 5 minutes each[12].
Transfer slides through a graded series of ethanol:

o 100% Ethanol: 2 changes, 3 minutes each.

o 95% Ethanol: 1 change, 3 minutes.

o 70% Ethanol: 1 change, 3 minutes[12].

Rinse slides in distilled water for 5 minutes[17].

. Antigen Retrieval

Perform Heat-Induced Epitope Retrieval (HIER) for optimal antigen unmasking[8][24].
Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0)[12].

Heat the container in a pressure cooker, steamer, or water bath to 95-100°C for 10-20
minutes[12].

Allow slides to cool to room temperature in the buffer for at least 20 minutes[12].

Rinse slides twice with PBS for 5 minutes each[12].

[ll. Staining Procedure

Block endogenous peroxidase activity by incubating sections in 3% H20:2 in methanol for 10-
15 minutes at room temperature[12][17].

Wash slides 2-3 times with PBS[17].

Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal serum from
the species of the secondary antibody) for 1 hour at room temperature[8].

Incubate with the primary antibody (e.g., rabbit anti-Axl, mouse anti-MerTK) diluted in
antibody diluent overnight at 4°C in a humidified chamber.

Wash slides three times with PBS for 5 minutes each.
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Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes
at room temperature.

Wash slides three times with PBS.

Incubate with Streptavidin-Horseradish Peroxidase (HRP) complex for 30 minutes at room
temperature[27].

Wash slides three times with PBS.

Develop the signal by adding DAB (3,3'-Diaminobenzidine) substrate and incubate until a
brown color develops (typically 5-10 minutes)[17][27].

Rinse slides with distilled water to stop the reaction.

Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei[12].

Dehydrate slides through graded ethanol and clear in xylene.

Mount with permanent mounting medium and a coverslip[17].
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Caption: Workflow for Immunohistochemistry (IHC) staining of paraffin-embedded tissues.
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Flow Cytometry for Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

This protocol provides a method to dissociate tumors into a single-cell suspension and analyze

the composition of immune cell infiltrates.

Preparation of Single-Cell Suspension

Collect fresh tumor tissue immediately after resection into cold media (e.g., RPMD[1][2].

Mince the tumor into small pieces (~1-2 mm?3) using a sterile scalpel.

Transfer minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.qg.,
Miltenyi Tumor Dissociation Kit)[1][2].

Process the tissue using a gentleMACS Dissociator according to the manufacturer's
protocol[1][2].

Filter the resulting cell suspension through a 70 um cell strainer to remove clumps.

Wash cells with FACS buffer (PBS + 2% FBS) and centrifuge.

(Optional) Perform red blood cell lysis if necessary.

Resuspend the cell pellet in FACS buffer and count viable cells using Trypan Blue.

. Antibody Staining

Aliquot approximately 1x10° cells per tube.

(Optional but recommended) Incubate cells with an Fc receptor blocking antibody (e.g., anti-
CD16/32 for mouse) for 10-15 minutes on ice to prevent non-specific binding.

Add a "live/dead" stain (e.g., Zombie Red) to distinguish viable cells and incubate according
to the manufacturer's protocol.

Add a cocktail of fluorochrome-conjugated surface antibodies. A representative panel for
murine TILs could include:
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o General Immune: CD45 (pan-leukocyte)

o T Cells: CD3 (pan-T cell), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory
T cells - requires intracellular staining)

o Myeloid Cells: CD11b (myeloid marker), F4/80 (macrophages), Ly6G (neutrophils), Ly6C
(monocytes), MHC-II, CD206 (M1/M2 macrophage markers)

o NK Cells: NK1.1 or CD49b

Incubate for 30 minutes on ice in the dark][6].
Wash cells twice with FACS buffer.

(If staining for intracellular markers like FoxP3) Fix and permeabilize cells using a dedicated
kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Then, incubate with
the intracellular antibody.

Resuspend final cell pellet in FACS buffer for acquisition.

[ll. Data Acquisition and Analysis

Acquire samples on a multi-color flow cytometer[1][6]. Collect a sufficient number of events
(e.g., 500,000) for robust analysis.

Analyze data using software like FlowJo.

Gating Strategy:

(¢]

Gate on intact cells using Forward Scatter (FSC) vs. Side Scatter (SSC).

[¢]

Gate on singlets using FSC-Area vs. FSC-Height to exclude doublets[11].

[¢]

Gate on live cells by excluding the "live/dead" stain positive population[6].

[e]

From the live single cells, gate on CD45+ cells to identify the total immune infiltrate.

o

From the CD45+ gate, identify major populations:
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= CD3+ T cells, which can be further divided into CD4+ and CD8+ subsets.

» CD11b+ myeloid cells, which can be further analyzed for macrophage (F4/80+) and
MDSC (Ly6G+/Ly6C+) populations.

s NK1.1+ NK cells.
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Caption: A representative gating strategy for analyzing tumor-infiltrating lymphocytes (TILs) by
flow cytometry.

Conclusion and Future Directions

The TAM kinases Tyro3, Axl, and MerTK are integral components of the tumor
microenvironment, functioning as a dual-axis threat by promoting intrinsic tumor cell
malignancy and orchestrating a potent immunosuppressive shield. Their pleiotropic effects,
particularly on innate immune cells like macrophages and dendritic cells, make them highly
attractive targets for cancer therapy. The quantitative data clearly indicate that TAM kinase
overexpression is a common feature in many aggressive cancers and is linked to poor patient
outcomes. Preclinical studies robustly demonstrate that inhibiting TAM kinase activity can slow
tumor growth and, critically, remodel the TME from an immune-suppressive to an immune-
active state. This immunomodulatory capacity strongly supports the rationale for combining
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TAM kinase inhibitors with immune checkpoint blockade to overcome resistance and enhance
therapeutic efficacy. Future research should focus on developing more selective inhibitors to
dissect the specific roles of each TAM receptor, identifying robust biomarkers to select patients
most likely to benefit from TAM-targeted therapies, and optimizing combination strategies to
fully exploit their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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